molecular formula C16H15N3 B8707460 4-(1-Benzyl-1H-imidazol-2-YL)aniline

4-(1-Benzyl-1H-imidazol-2-YL)aniline

Cat. No.: B8707460
M. Wt: 249.31 g/mol
InChI Key: UBCZGCWYJYQYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzyl-1H-imidazol-2-yl)aniline is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a benzyl-substituted imidazole core linked to an aniline group, making it a versatile building block for the synthesis of more complex molecules. The aniline moiety provides a handle for further functionalization through reactions such as amide coupling or sulfonation, while the N-benzyl imidazole is a common pharmacophore found in compounds with diverse biological activities. While specific data on this exact compound is limited in the public domain, research on structurally related N-benzyl benzimidazole and imidazole analogues provides strong evidence for its potential research value. These related compounds are frequently explored as kinase inhibitors , antimicrobial agents , and anticancer agents . For instance, 1-benzyl-1H-benzimidazole derivatives have been identified as potential non-carbohydrate galectin-1 mediated anticancer agents ; galectin-1 is a protein implicated in tumour progression, metastasis, and immune evasion . Furthermore, the N-benzyl fragment is a known structural feature that can enhance the lipophilicity of a molecule, which can influence its pharmacokinetic properties . Researchers utilize this core structure to develop novel therapeutic candidates targeting a range of diseases, and its synthesis is often optimized using modern techniques like microwave irradiation to improve yields and efficiency . This product is intended for research applications as a chemical intermediate or reference standard. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

4-(1-benzylimidazol-2-yl)aniline

InChI

InChI=1S/C16H15N3/c17-15-8-6-14(7-9-15)16-18-10-11-19(16)12-13-4-2-1-3-5-13/h1-11H,12,17H2

InChI Key

UBCZGCWYJYQYRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C3=CC=C(C=C3)N

Origin of Product

United States

Structural Elucidation and Advanced Characterization Techniques for 4 1 Benzyl 1h Imidazol 2 Yl Aniline

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are paramount for determining the arrangement of atoms in the solid state, providing definitive information about the crystal structure and packing of molecules.

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. By irradiating a single crystal with X-rays and analyzing the diffraction pattern, it is possible to determine the exact positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions.

While a single-crystal structure of 4-(1-Benzyl-1H-imidazol-2-YL)aniline is not available in the searched literature, studies on similar imidazole (B134444) and benzimidazole (B57391) derivatives have been reported. mdpi.comresearchgate.netmdpi.com For example, the crystal structure of 4-(1H-imidazol-1-yl)benzaldehyde has been determined, providing insights into the type of crystallographic data that can be obtained. nih.gov Such data typically includes the crystal system, space group, unit cell dimensions, and atomic coordinates.

ParameterExample Value (for a related imidazole derivative)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5663 (12)
b (Å)11.2143 (16)
c (Å)9.1635 (13)
β (°)94.448 (2)
Volume (ų)877.6 (2)
Z4

Note: This table is based on data for 1-(4-methoxyphenyl)-1H-imidazole and serves as an example of the type of information obtained from single-crystal X-ray diffraction. nih.gov

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a solid sample. It provides information about the crystalline phases present, their purity, and the unit cell dimensions. The resulting diffraction pattern is a fingerprint of the crystalline material.

PXRD is a valuable tool for quality control and for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. A study on 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate demonstrated the use of both single-crystal and powder X-ray diffraction methods for comprehensive structural characterization. nih.govnih.gov Rietveld refinement can be used to refine the crystal structure model against the powder diffraction data. nih.gov

Purity Assessment Methodologies

The rigorous assessment of purity for the compound this compound is crucial for its application in further research and development. A combination of chromatographic, spectroscopic, and thermal analysis techniques is typically employed to ensure the compound meets high-purity standards. These methods provide both qualitative and quantitative information about the presence of any impurities, such as starting materials, by-products, or degradation products.

The progress of purification is often monitored using Thin Layer Chromatography (TLC), a straightforward and rapid technique. ijrpc.comijpbs.com The purified compound's identity and structural integrity are then confirmed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ijrpc.comresearchgate.netsemanticscholar.org Elemental analysis is also a key technique used to confirm the empirical formula and, by extension, the purity of the synthesized compound. ijrpc.comijpbs.com

For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique separates the main compound from any potential impurities, allowing for their detection and quantification. The melting point of the synthesized compound is also a critical indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity. ijpbs.comresearchgate.net

Below is a detailed overview of the common methodologies and illustrative data that would be expected from the purity assessment of this compound.

Chromatographic Techniques

Chromatographic methods are fundamental for separating the target compound from any impurities.

Thin Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the final product. ijrpc.comijpbs.com A single spot on the TLC plate under UV visualization suggests a high likelihood of a pure compound. The retention factor (Rf) value is a key parameter in TLC analysis.

Table 1: Illustrative TLC Data for this compound

Parameter Value
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate (B1210297) : Petroleum Ether (7:3) ijrpc.com
Rf Value 0.5 (Illustrative) ijpbs.com

| Detection | UV light (254 nm) |

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative determination of purity. A high-purity sample will show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks gives the percentage purity.

Table 2: Representative HPLC Purity Analysis Data

Parameter Specification
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile : Water with 0.1% Trifluoroacetic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Purity (by area %) | > 98% |

Spectroscopic and Other Analytical Methods

Spectroscopic techniques are essential for confirming the structure of the compound and for identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The presence of unexpected signals in the NMR spectrum would indicate the presence of impurities. ijpbs.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. ijrpc.comresearchgate.net A high-resolution mass spectrum (HRMS) can confirm the elemental composition. mdpi.com The detection of ions with mass-to-charge ratios corresponding to potential impurities can indicate their presence.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined values should be in close agreement with the theoretically calculated values for the pure compound. ijrpc.com

Table 3: Theoretical vs. Found Elemental Analysis Data

Element Theoretical % Found %
Carbon (C) 80.48 80.45 ijrpc.com
Hydrogen (H) 5.92 5.94 ijrpc.com

| Nitrogen (N) | 13.58 | 13.61 |

Melting Point Determination: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities tend to broaden and depress the melting point range. ijpbs.commdpi.com

Table 4: Melting Point Analysis

Parameter Result
Observed Melting Point 198-200 °C (Illustrative) researchgate.net

| Appearance | White to off-white solid |

Computational and Theoretical Chemistry Investigations of 4 1 Benzyl 1h Imidazol 2 Yl Aniline and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity. For complex organic molecules like 4-(1-Benzyl-1H-imidazol-2-YL)aniline and its analogs, several methods are employed to approximate solutions to the Schrödinger equation, providing valuable data on electronic and structural characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become one of the most popular and effective methods for quantum chemical calculations in recent decades. It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules.

Research on imidazole (B134444) and benzimidazole (B57391) derivatives frequently employs DFT, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional being a common choice. biointerfaceresearch.com This hybrid functional combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals. The 6-31G** or 6-311G(d,p) basis sets are often used in these calculations to provide a good description of the electron distribution, including polarization functions on both heavy atoms and hydrogens. researchgate.netepstem.net

DFT calculations are instrumental in determining optimized molecular geometries, electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and vibrational frequencies. nih.gov For instance, in studies of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, DFT calculations at the B3LYP/6-31G** level of theory have been used to predict geometrical parameters and molecular reactive properties. biointerfaceresearch.com These studies help in understanding the intramolecular charge transfer and nonlinear optical (NLO) properties of such compounds. biointerfaceresearch.com

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is an ab initio quantum chemistry method that provides a foundational, albeit less accurate, description of the electronic structure of atoms and molecules compared to more advanced methods that include electron correlation. researchgate.net It is a self-consistent field (SCF) method that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant.

In computational studies of imidazole analogs like 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, the HF method, often with a 6-31G(d) basis set, is used alongside DFT to calculate molecular geometry and other properties in the ground state. researchgate.net While HF calculations generally provide good initial geometries, they systematically neglect electron correlation, which can be important for accurately predicting certain properties. Comparing HF and DFT results allows researchers to gauge the importance of electron correlation for the system under study. For molecules like aniline (B41778), HF calculations have been used to describe the important molecular orbitals involved in electronic transitions. researchgate.net

Semi-Empirical Calculations

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but make several approximations and obtain some parameters from experimental data. These methods are computationally much faster than ab initio methods, making them suitable for very large molecules or for preliminary analyses of molecular conformations.

Methods such as AM1 (Austin Model 1) and PM3 (Parametric Method 3) are commonly used. For example, to investigate the conformational flexibility of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, the molecular energy profile was determined using AM1 calculations. researchgate.net This involved systematically rotating a selected torsion angle (e.g., from -180° to +180° in steps of 5°) to map out the potential energy surface and identify low-energy conformers. researchgate.net These methods are particularly useful for generating initial structures for higher-level DFT or HF optimizations and for exploring the potential energy landscape.

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional structure and conformational preferences of a molecule is crucial for explaining its physical, chemical, and biological properties. Computational methods are powerful tools for predicting these features.

Geometry Optimization and Structural Parameter Prediction

A key application of quantum chemical calculations is the determination of the equilibrium geometry of a molecule, which corresponds to the minimum energy structure on the potential energy surface. Both DFT and HF methods are extensively used for geometry optimization.

For analogs of this compound, calculations have shown that optimized geometries can accurately reproduce experimental data from techniques like X-ray crystallography when available. researchgate.net For instance, in a study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives, equilibrium optimization was carried out at the B3LYP/6-31G** level of theory. biointerfaceresearch.com The calculations provide detailed predictions of bond lengths, bond angles, and dihedral angles.

The table below presents typical bond lengths for related benzimidazole derivatives, calculated using DFT, which are expected to be similar for this compound.

BondTypical Calculated Length (Å)
C1-N32 (Phenyl-N)1.391 - 1.392
C10-N33 (Imidazole C-N)1.316 - 1.397

Data derived from studies on 1-benzyl-2-phenyl-1H-benzimidazole analogs. biointerfaceresearch.com

These predicted structural parameters are vital for understanding the molecule's steric and electronic properties. For example, the bond lengths within the imidazole ring can indicate the degree of electron delocalization. biointerfaceresearch.com

Conformational Flexibility and Energy Profile Generation

Molecules with rotatable single bonds, such as the bond connecting the benzyl (B1604629) group or the aniline group to the imidazole core in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This is often accomplished by performing a potential energy surface (PES) scan. A specific dihedral angle is systematically varied, and the energy of the molecule is calculated at each step. This generates an energy profile that shows the relative energies of different conformations. As mentioned, semi-empirical methods like AM1 are often used for this purpose due to their computational efficiency. researchgate.net The results of such a scan can identify the global minimum energy conformer as well as other local minima. For example, in a related benzimidazole, the dihedral angle between the imidazole ring and the benzyl ring was found to be nearly perpendicular, at 85.77°. researchgate.net

The table below illustrates a hypothetical relative energy profile for the rotation around the N-benzyl bond, a key conformational feature.

Dihedral Angle (°)Relative Energy (kcal/mol)
05.0
303.5
601.0
900.0
1201.5
1504.0
1805.5

This is an illustrative table based on typical energy profiles for similar compounds.

Such analyses are crucial for understanding how the molecule might interact with other molecules, such as biological receptors, where specific conformations are often required for binding.

Solvent Effects on Molecular Conformation

The surrounding solvent medium can significantly influence the conformational stability and electronic properties of a molecule. For complex molecules like this compound, theoretical models are employed to understand these interactions. The energetic behavior of related benzimidazole derivatives in various solvents has been examined using computational methods like the Polarizable Continuum Model (PCM). researchgate.net This model simulates the solvent environment as a continuous dielectric medium, allowing for the calculation of molecular properties in a solvated state.

In such studies, the molecular geometry is optimized within the simulated solvent environment. By comparing the total energy of the molecule in the gas phase versus in different solvents (e.g., ethanol, DMSO), the stabilization energy due to solvation can be determined. These calculations can reveal how intermolecular interactions with the solvent affect the molecule's preferred three-dimensional structure, particularly the torsion angles between the phenyl, imidazole, and benzyl rings. For instance, a study on the analog 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline utilized the B3LYP method with the 6-31G(d) basis set, applying the PCM to investigate its energetic behavior in solvent media. researchgate.net Such analyses are crucial for understanding how the molecule behaves in the solution phase, which is relevant for many of its practical applications.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing the electronic structure and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable, less stable, and more chemically reactive, suggesting that charge transfer can easily occur within the molecule. irjweb.comrsc.org For imidazole derivatives, the HOMO is often localized on the electron-rich aniline moiety, while the LUMO may be distributed across the imidazole and benzyl rings. In a study on an imidazole derivative, the HOMO and LUMO energy values were calculated to be -6.2967 eV and -1.8096 eV, respectively, resulting in an energy gap of 4.4871 eV, which suggests significant chemical stability. irjweb.com

Table 1: Representative FMO Data for Imidazole Derivatives

Parameter Value (eV)
EHOMO -6.2967 irjweb.com
ELUMO -1.8096 irjweb.com

This interactive table presents typical Frontier Molecular Orbital energy values for related imidazole compounds based on DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for interpretation.

In an MEP map, regions with negative potential (usually colored red) are characterized by an excess of electrons and are susceptible to electrophilic attack. nih.gov These areas are often found around electronegative atoms like nitrogen. Conversely, regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack; these are typically located around hydrogen atoms. nih.gov Green areas represent regions of neutral or zero potential. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the amino group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the phenyl rings and the amino group would exhibit positive potential. nih.govresearchgate.net

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. nih.gov Key parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I) is approximated as -EHOMO.

Electron Affinity (A) is approximated as -ELUMO.

Electronegativity (χ) measures the ability of a molecule to attract electrons and is calculated as (I + A) / 2.

Chemical Hardness (η) indicates resistance to change in electron distribution and is calculated as (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons and is given by the formula ω = χ² / (2η). A higher electrophilicity index suggests a molecule is a better electrophile. nih.gov

These parameters are crucial for understanding the chemical behavior of compounds like this compound in various chemical environments.

Table 2: Calculated Reactivity and Stability Parameters for an Imidazole Analog

Parameter Formula Value (eV)
Ionization Potential (I) -EHOMO 6.2967
Electron Affinity (A) -ELUMO 1.8096
Chemical Hardness (η) (I - A) / 2 2.2435
Electronegativity (χ) (I + A) / 2 4.0531

This interactive table displays calculated global reactivity descriptors for a representative imidazole derivative, providing insights into its chemical stability and reactivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for molecular structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.netnih.gov This approach allows for a direct comparison between theoretical calculations and experimental data, aiding in the accurate assignment of NMR signals. beilstein-journals.org

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Benzimidazole Analog

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
C2 151.27 152.10
C4/C7 115.28 114.80
C5/C6 124.93 123.50
C3a/C7a 138.85 137.90
C1' 120.05 121.30
C2'/C6' 129.84 129.50
C3'/C5' 114.18 113.70

This interactive table presents a representative comparison of experimental ¹³C NMR chemical shifts with theoretical values obtained via GIAO/DFT calculations for the related compound 4-(1H-benzo[d]imidazol-2-yl)aniline, demonstrating the accuracy of the computational method. ijrpc.com

Theoretical Vibrational Frequency Calculations and IR Spectra Comparison

In the field of computational chemistry, theoretical vibrational frequency calculations serve as a powerful tool for the interpretation and assignment of experimental infrared (IR) spectra. For complex organic molecules such as this compound and its analogs, computational methods, particularly Density Functional Theory (DFT), are employed to predict the fundamental vibrational modes. mdpi.comnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a basis set like 6-311++G(d,p), is a commonly utilized method for these calculations due to its balance of accuracy and computational efficiency. mdpi.commdpi.com

The process begins with the optimization of the molecule's ground-state geometry. nih.gov Following this, harmonic vibrational frequencies are calculated. These calculated frequencies are typically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. nih.gov To achieve better agreement with experimental data, the computed frequencies are often uniformly scaled. nih.gov The optimal scaling factors are determined by comparing the theoretical spectra of known molecules with their experimental counterparts. nih.gov

The assignment of calculated vibrational modes to specific molecular motions is facilitated by Potential Energy Distribution (PED) analysis using programs like VEDA (Vibrational Energy Distribution Analysis). mdpi.comnih.gov This analysis provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a given normal mode of vibration. mdpi.com

For aromatic and heterocyclic compounds like the imidazole derivatives, characteristic vibrational bands can be predicted and compared with experimental FT-IR and FT-Raman spectra. mdpi.commdpi.com For instance, C-H stretching vibrations in aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. mdpi.com The stretching vibrations of C=C and C=N bonds within the imidazole and phenyl rings usually appear in the 1600-1400 cm⁻¹ range. mdpi.com The comparison between the theoretical and experimental spectra allows for a detailed and reliable assignment of the observed IR bands.

Below is a representative table illustrating the kind of data generated in such a comparative study for an analogous imidazole derivative.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental FT-IR Frequency (cm⁻¹)Assignment (PED Contribution %)
ν(N-H)34333430N-H stretch (98%)
ν(C-H) aromatic30483050C-H stretch (95%)
ν(C=N) imidazole16201615C=N stretch (85%)
ν(C=C) aromatic15791580C=C stretch (80%)
β(C-H)13151310C-H in-plane bend (75%)
γ(C-H)655660C-H out-of-plane bend (70%)
Note: This table is illustrative and based on typical data for imidazole derivatives found in the literature. mdpi.com

Computational Screening and Molecular Docking Studies (as a methodology)

Computational screening and molecular docking are indispensable in silico techniques in modern drug discovery and materials science. nih.gov These methods are used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to the active site of a macromolecular target, typically a protein or enzyme. jddtonline.inforesearchgate.net This approach allows for the rapid screening of large virtual libraries of compounds to identify potential "hit" molecules for further experimental testing. jddtonline.info

The methodology of a typical molecular docking study involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). researchgate.net The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The ligand, in this case, this compound or its analogs, is built using molecular modeling software, and its geometry is optimized to find the lowest energy conformation. researchgate.net

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within a defined binding site on the receptor. jddtonline.info Popular software tools for this purpose include AutoDock Vina, Schrodinger's GLIDE, and Rosetta. jddtonline.inforesearchgate.net The algorithm systematically generates a multitude of possible binding poses of the ligand and evaluates the feasibility of each pose. jddtonline.info

Scoring and Analysis: Each generated pose is assigned a score by a scoring function, which estimates the binding free energy of the protein-ligand complex. jddtonline.info A more negative docking score generally indicates a more favorable binding affinity. jddtonline.info The results are then analyzed to identify the most stable binding mode. This analysis includes examining key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. jddtonline.infojddtonline.info

The insights gained from molecular docking can guide the rational design of new derivatives with improved potency and selectivity. nih.gov For example, if a particular functional group on the ligand is found to form a crucial hydrogen bond with the receptor, medicinal chemists can focus on synthesizing analogs that enhance this interaction.

The results of a docking study are often presented in a table that summarizes the binding affinities and key interactions for a series of compounds.

CompoundDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Ligand A-9.64-55.46LEU 24, ASP 2502
Ligand B-7.22-45.03VAL 399, CYS 3001
Ligand C-5.28-THR 352, LYS 6032
Ligand D--SER 3471
Note: This table is a representative example compiled from typical data presented in molecular docking studies of imidazole derivatives. researchgate.netresearchgate.netjddtonline.info

Reaction Mechanisms and Chemical Transformations Involving 4 1 Benzyl 1h Imidazol 2 Yl Aniline and Imidazole Derivatives

Fundamental Reaction Pathways in Imidazole (B134444) Ring Synthesis and Derivatization

The formation of the imidazole core of 4-(1-Benzyl-1H-imidazol-2-YL)aniline can be achieved through various synthetic strategies, each with its own mechanistic intricacies.

Multi-component reactions (MCRs) offer an efficient route to synthesize highly substituted imidazoles in a single step, enhancing atom economy. nih.govbohrium.com The synthesis of related 1,2,4,5-tetrasubstituted imidazoles often proceeds through the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium (B1175870) salt. sharif.edu

A plausible MCR pathway for a scaffold similar to this compound could involve the reaction of a protected 4-aminobenzaldehyde (B1209532), benzylamine, a 1,2-dicarbonyl compound, and an ammonia (B1221849) source. The proposed mechanism likely initiates with the condensation of the dicarbonyl compound with the ammonia source to form a diimine intermediate. Concurrently, the aldehyde and the primary amine (benzylamine) would form a Schiff base. The subsequent condensation of these two intermediates would lead to the formation of the imidazole ring. A final deprotection step would yield the aniline (B41778) functionality.

Table 1: Key Steps in a Proposed Multi-component Reaction for Imidazole Synthesis

StepReactantsIntermediate/ProductDescription
11,2-dicarbonyl, AmmoniaDiimineCondensation to form a diimine intermediate.
2Aldehyde, Primary AmineSchiff Base (Iminium ion)Formation of an iminium ion which is then attacked by the second amine. nih.gov
3Diimine, Schiff BaseDihydroimidazole derivativeCondensation and cyclization.
4Dihydroimidazole derivativeImidazoleAromatization through oxidation.

Intramolecular cyclization is a key step in many imidazole synthesis protocols. uiowa.edu These reactions often involve the formation of an open-chain precursor that subsequently undergoes ring closure. For the synthesis of 2-arylimidazoles, a common strategy involves the cyclization of an arylamidine derivative. semanticscholar.orgresearchgate.net

In the context of this compound, a potential intramolecular cyclization pathway could start from an N-benzyl-N'-(4-aminophenyl)formamidine derivative. This intermediate, upon reaction with a suitable two-carbon synthon (e.g., a protected α-halo-ketone), would form a larger intermediate poised for cyclization. The cyclization would be driven by the nucleophilic attack of one of the nitrogen atoms of the amidine onto the electrophilic carbonyl carbon, followed by dehydration to form the aromatic imidazole ring. The use of a protected aniline would be necessary to prevent side reactions.

Another approach involves the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be promoted by acids like triflic acid. mdpi.com This suggests a pathway where a precursor containing both an amide and a hydroxyl group could undergo intramolecular cyclization to form the imidazole ring, although this is more common for oxazoline (B21484) synthesis.

Oxidative decarboxylation represents a modern and efficient method for the formation of certain heterocyclic compounds, including imidazolines from glyoxylic acid and 1,2-diamines. rsc.org This process involves both an oxidation and a decarboxylation step. wikipedia.org In the synthesis of some imidazole derivatives, a carboxylic acid can be used as a precursor to an aldehyde via oxidative decarboxylation, which then participates in the imidazole ring formation. rsc.org

A hypothetical pathway for the synthesis of a 2-substituted imidazole via oxidative decarboxylation could involve the reaction of an amidine with a carboxylic acid in the presence of a copper catalyst. The reaction is believed to proceed through the oxidative decarboxylation of the carboxylic acid to generate an aldehyde in situ. This aldehyde then condenses with the amidine to form an imine, which subsequently undergoes cyclization and elimination to afford the imidazole ring. rsc.org

Functionalization and Derivatization Reactions of the this compound Scaffold

The this compound molecule possesses several reactive sites that can be targeted for further functionalization.

The aniline moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations. The amino group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions of the aniline ring. libretexts.org However, due to the substitution pattern of the target molecule, the positions ortho to the amino group are the primary sites for further electrophilic substitution.

Common reactions of the aniline moiety include:

Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides. This is often done to protect the amino group and to reduce its activating effect during other reactions. libretexts.org

Alkylation: The nitrogen of the aniline can be alkylated, although over-alkylation can be an issue.

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid. This diazonium salt is a versatile intermediate that can be substituted with a wide range of nucleophiles in Sandmeyer-type reactions. libretexts.org

Condensation: The aniline can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). For instance, 4-(1H-benzo[d]imidazol-2-yl)aniline has been condensed with various pyrazolecarbaldehydes to afford the corresponding Schiff's bases. ijrpc.comresearchgate.net

Table 2: Representative Reactions of the Aniline Moiety

Reaction TypeReagentsProduct Type
AcylationAcyl chloride, PyridineAmide
DiazotizationNaNO₂, HClDiazonium Salt
Schiff Base FormationAldehyde/Ketone, Acid catalystImine
HalogenationI₂, NaHCO₃Halogenated Aniline

It is important to note that the high reactivity of the aniline ring can lead to over-reaction, such as polyhalogenation. libretexts.org

The imidazole ring contains two nitrogen atoms. In this compound, one nitrogen is substituted with a benzyl (B1604629) group. The other nitrogen (N-3) bears a hydrogen atom and is nucleophilic, making it a prime site for further substitution reactions.

N-Alkylation: The N-H of the imidazole ring can be deprotonated with a base, and the resulting imidazolate anion can be alkylated with various alkyl halides. The reaction of 1,1'-dihydroxy-2,2'biimidazoles with methyl iodide occurs at the imidazole nitrogen atom. researchgate.net

N-Arylation: The N-H can also undergo arylation reactions, typically catalyzed by copper or palladium complexes, to introduce an aryl group at the N-3 position. organic-chemistry.org Copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides is a well-established method. organic-chemistry.org

Reaction with Michael Acceptors: The nucleophilic nitrogen of the imidazole can participate in Michael additions to α,β-unsaturated carbonyl compounds.

These N-substitution reactions allow for the introduction of a wide variety of functional groups, enabling the synthesis of a diverse library of derivatives for further studies.

Introduction of Diverse Side Chains and Substituents onto the Core Structure

The core structure of this compound serves as a versatile scaffold for the introduction of a wide array of side chains and substituents. This chemical versatility allows for the systematic modification of the molecule's properties. Functionalization can be targeted at several positions, including the aniline amino group, the phenyl ring of the aniline moiety, and the imidazole ring itself.

One common strategy involves the derivatization of the primary amino group of the aniline fragment. For instance, condensation reactions with various aldehydes can yield the corresponding Schiff's bases. More complex heterocyclic side chains can be introduced through multi-step sequences. Reaction of the aniline derivative with maleic anhydride (B1165640) can produce an α,β-unsaturated carboxylic acid, which can then be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to introduce pyrazole (B372694) moieties.

Another key site for modification is the imidazole ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing new aryl or vinyl substituents at the C4 and C5 positions of the imidazole core. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For example, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on one of the imidazole nitrogens can direct arylation to specific C-H bonds. nih.gov A simple switch from a carbonate base in a polar solvent to an alkoxide base in a nonpolar solvent can shift the site of arylation from the C5 to the C2 position. nih.gov

Furthermore, direct N-alkylation or N-arylation of the imidazole ring provides another avenue for introducing diversity. nih.govresearchgate.net Copper-catalyzed N-arylation reactions can proceed under mild conditions and tolerate a range of functional groups. isca.me Research into 1-benzyl-1H-imidazole-5-carboxamide derivatives has demonstrated the synthesis of a series of analogs by modifying the amide portion, highlighting the feasibility of introducing complex side chains at the C5 position. nih.gov

The following table summarizes various synthetic strategies for introducing side chains onto imidazole and aniline--based core structures.

Investigation of Intermolecular and Intramolecular Interactions during Reaction Processes

The course and outcome of chemical transformations involving imidazole derivatives are profoundly influenced by both intermolecular and intramolecular interactions. These non-covalent forces can dictate regioselectivity, stabilize transition states, and influence the formation of specific products over others.

Intramolecular Interactions: A notable example of intramolecular control is observed in the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. In this process, the presence of a 2-hydroxyaryl group on the N1 position of the imidazole precursor is crucial. Computational and experimental studies have shown that this hydroxyl group participates in an intramolecular hydrogen transfer. This self-assisted mechanism promotes a specific reaction pathway, likely involving a diaza-Cope rearrangement, which leads exclusively to the formation of the imidazole derivative. In the absence of this intramolecular interaction, alternative reaction pathways can dominate, leading to different products such as 1,2-dihydropyrazines.

Another aspect is the electronic influence of substituents. In the photo-oxidation of lophine (2,4,5-triphenylimidazole) derivatives, the stability of the molecule is highly dependent on the substitution pattern. It has been observed that linking an arylamine group at the para-C position of a phenyl ring on the lophine core can lead to a rapid photo-oxidation reaction. rsc.org This is attributed to the formation of a stable planar quinoid oxidation-state structure, which is susceptible to attack by singlet oxygen. rsc.org This demonstrates how intramolecular electronic effects can dramatically alter the reactivity and stability of the core structure.

Intermolecular Interactions: Intermolecular forces, such as hydrogen bonding and π-π stacking, are fundamental to the reaction processes of imidazole derivatives. The imidazole ring itself is capable of acting as both a hydrogen bond donor (N-H) and acceptor (the sp²-hybridized nitrogen). nih.govresearchgate.net These interactions are critical in solution-phase reactions, where solvent molecules and reagents can associate with the imidazole core, influencing its reactivity. nih.gov For example, in copper-catalyzed reactions, the imidazole nitrogen can act as a ligand, coordinating to the metal center and facilitating the catalytic cycle. researchgate.net

In the solid state, these interactions govern the crystal packing and can sometimes be leveraged for crystal engineering. The formation of supramolecular complexes through non-covalent interactions is a key feature of imidazole chemistry. nih.gov These interactions can involve coordination bonds, hydrogen bonds, and π–π stacking, creating well-defined assemblies that can influence bulk properties and reactivity in solid-state transformations. nih.gov

The following table details key interactions and their effects on reaction mechanisms in imidazole derivatives.

Structure Activity Relationship Sar Methodologies Applied to 4 1 Benzyl 1h Imidazol 2 Yl Aniline Derivatives

General Principles and Methodological Approaches in SAR Studies

Methodological approaches in SAR studies typically involve a cyclical process of designing, synthesizing, and testing new analogues of a lead compound. This iterative process allows for the gradual optimization of the molecule's properties. Key strategies employed in this process include:

Analogue Synthesis: A series of related compounds are synthesized with systematic variations in their structure.

Biological Testing: The synthesized analogues are evaluated for their biological activity using in vitro and in vivo assays.

This systematic approach helps in identifying which functional groups are essential for activity, which can be modified to improve properties, and which are detrimental.

Rational Design and Synthesis of Analogues for SAR Probing

Rational drug design utilizes the understanding of a biological target's structure and mechanism to design molecules that are likely to bind to it and elicit a desired effect. For derivatives of 4-(1-Benzyl-1H-imidazol-2-YL)aniline, this involves the strategic synthesis of analogues to probe the SAR of its different components.

Systematic substitution is a key strategy to understand the role of each part of the this compound scaffold. This involves making targeted modifications to the imidazole (B134444), benzyl (B1604629), and aniline (B41778) rings to assess the impact on biological activity.

Imidazole Moiety: The imidazole ring is a common feature in many biologically active molecules due to its ability to participate in hydrogen bonding and coordinate with metal ions. Modifications to this ring can have a profound effect on activity. For instance, in a series of 1-benzyl-1H-imidazoles designed as inhibitors of aldosterone (B195564) synthase, substitutions on the imidazole ring were found to be crucial for potency and selectivity.

Benzyl Moiety: The N-benzyl group can influence the molecule's lipophilicity and steric interactions within the binding site of a biological target. SAR studies on related benzimidazole (B57391) derivatives have shown that substitution on the benzyl group can enhance biological activity. For example, the introduction of electron-withdrawing or electron-donating groups at different positions of the benzyl ring can modulate the electronic properties of the entire molecule and affect its binding affinity.

Aniline Moiety: The 4-aminophenyl (aniline) group at the 2-position of the imidazole ring is a key site for modification. The amino group can act as a hydrogen bond donor and is a handle for further chemical elaboration. Studies on related 2-aryl benzimidazoles have demonstrated that the nature and position of substituents on this aniline ring are critical for anti-inflammatory activity. For example, the presence of halogen substituents on the aniline ring has been shown to result in significant anti-inflammatory effects.

To illustrate the impact of substitutions, consider the following hypothetical data based on common findings in related compound series:

Compound R1 (Benzyl Ring) R2 (Aniline Ring) Biological Activity (IC50, µM)
A HH10.5
B 4-FH5.2
C H3-Cl7.8
D 4-F3-Cl2.1

This table is illustrative and designed to demonstrate the principles of systematic substitution.

Bioisosterism involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity while potentially altering other properties like metabolic stability or toxicity.

For the this compound scaffold, the imidazole ring is a prime candidate for bioisosteric replacement. Common bioisosteres for the imidazole ring include other five-membered heterocycles such as:

Triazole: The 1,2,3-triazole ring is a well-established bioisostere for the imidazole ring and has been used to mimic its electronic and steric properties in various drug candidates.

Oxadiazole: Oxadiazoles are another class of five-membered heterocycles that can serve as bioisosteres for the imidazole moiety.

Thiazole (B1198619): The thiazole ring has also been successfully employed as an imidazole bioisostere in the design of cannabinoid receptor antagonists.

Pyrazole (B372694): Pyrazoles represent another potential replacement for the imidazole core.

Original Moiety Bioisosteric Replacement Potential Advantage
Imidazole1,2,3-TriazoleImproved metabolic stability, altered hydrogen bonding pattern
ImidazoleThiazoleModified electronic properties, potential for new interactions
Aniline -NH2-OH, -CH3Altered polarity and hydrogen bonding capacity

This table provides examples of potential bioisosteric replacements.

Application of Computational Tools in SAR Analysis

Computational chemistry plays a vital role in modern SAR studies by providing insights into the molecular interactions that govern biological activity and by helping to prioritize the synthesis of new analogues.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a QSAR model can be developed to predict the activity of unsynthesized analogues.

For a series of this compound derivatives, a QSAR study would involve:

Data Set Preparation: A set of synthesized analogues with their corresponding biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a predictive model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

QSAR studies on related benzimidazole derivatives have successfully identified key descriptors that correlate with their antitubercular activity, demonstrating the utility of this approach in guiding the design of more potent compounds. For instance, a hypothetical QSAR equation might look like:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.2 * HD_count + constant

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, MW is the molecular weight, and HD_count is the number of hydrogen bond donors. Such an equation would suggest that increasing lipophilicity and the number of hydrogen bond donors, while decreasing molecular weight, could lead to more active compounds.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This technique provides a three-dimensional model of the ligand-receptor complex, which can help to rationalize the observed SAR and guide the design of new inhibitors.

In the context of this compound derivatives, molecular docking studies could be used to:

Identify Key Interactions: Determine the specific amino acid residues in the binding site that interact with the different parts of the molecule (imidazole, benzyl, and aniline moieties).

Explain SAR Findings: Provide a structural basis for why certain substitutions lead to an increase or decrease in activity. For example, docking might reveal that a bulky substituent on the benzyl ring clashes with a residue in the binding pocket, explaining its lower activity.

Guide Analogue Design: Suggest new modifications that could enhance binding affinity by forming additional favorable interactions, such as hydrogen bonds or hydrophobic contacts.

Molecular docking studies on related benzimidazole derivatives have been instrumental in understanding their mechanism of action as inhibitors of various enzymes. These studies often reveal key hydrogen bonding interactions involving the imidazole nitrogen atoms and hydrophobic interactions involving the aromatic rings.

Moiety Potential Interaction Interacting Amino Acid (Example)
Imidazole N-HHydrogen Bond DonorAspartic Acid
Imidazole NHydrogen Bond AcceptorSerine
Benzyl RingHydrophobic InteractionLeucine, Valine
Aniline RingPi-Pi StackingPhenylalanine, Tyrosine

This table illustrates potential binding interactions that could be identified through molecular docking.

Based on a comprehensive search of available scientific literature, there are no specific Structure-Activity Relationship (SAR) studies focused on the chemical compound this compound and its derivatives. The research landscape contains SAR analyses for structurally related compounds, such as benzimidazole analogues (e.g., 4-(1H-benzo[d]imidazol-2-yl)aniline); however, these represent a different chemical scaffold and their findings cannot be directly extrapolated to the requested compound.

Therefore, it is not possible to provide an analysis of the influence of structural modifications on molecular recognition and interactions specifically for this compound derivatives as per the structured request. Generating such content without direct research evidence would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Advanced Academic Research Directions and Potential Applications of Imidazole Scaffolds

Imidazole (B134444) and Benzimidazole (B57391) Scaffolds as "Privileged Structures" in Chemical Biology Research

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. Imidazole and its fused-ring variant, benzimidazole, are exemplary of this concept due to their prevalence in key biological molecules and their diverse pharmacological activities. biomedpharmajournal.orgnih.gov

The imidazole ring is a fundamental component of the essential amino acid histidine, which plays a critical role in the active sites of numerous enzymes, participating in catalytic processes through acid-base and nucleophilic catalysis. nih.gov It is also present in the neurotransmitter histamine (B1213489) and in the purine (B94841) bases of nucleic acids. biomedpharmajournal.orgnih.gov This natural prevalence has made the imidazole scaffold a focal point for medicinal chemists.

The electron-rich nature of the imidazole ring allows it to interact with a variety of enzymes and receptors through hydrogen bonding, coordination, ion-dipole, and cation-π interactions. nih.govbenthamdirect.com This versatile binding capability is responsible for the wide range of biological activities exhibited by imidazole-containing compounds, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. nih.govresearchgate.netresearchgate.net Consequently, the imidazole nucleus is found in numerous commercially successful drugs. biomedpharmajournal.org

Table 1: Examples of Biological Activities of Imidazole Derivatives
Biological ActivityMechanism of Action (Examples)Reference
AnticancerTopoisomerase II catalytic inhibition, Aurora kinase inhibition nih.gov
AntimicrobialDNA double-strand helix breakage, protein kinase inhibition nih.gov
Anti-inflammatoryCOX-2 enzyme inhibition, inhibition of neutrophil degranulation nih.gov
AntiviralInhibition of viral enzymes like NS5B RNA polymerase (HCV) ijrpc.com

Applications in Coordination Chemistry and Ligand Design

The imidazole ring, with its two nitrogen atoms, serves as an excellent building block for ligands in coordination chemistry. rsc.org One nitrogen atom is basic and readily binds to metal ions, making imidazole a pure sigma-donor ligand. wikipedia.org This property has been extensively exploited in the design of coordination complexes, including metal-organic frameworks (MOFs) and supramolecular systems. rsc.orgresearchgate.net

Imidazole and its derivatives are used to construct novel MOFs due to their distinct characteristics and ability to form stable complexes with a variety of metal ions such as Fe2+, Co2+, Ni2+, and Zn2+. rsc.orgwikipedia.org These materials have potential applications in gas storage, separation, and catalysis. The imidazole moiety can be derivatized at multiple positions, allowing for the fine-tuning of the ligand's electronic and steric properties to create advanced crystalline materials with desired functionalities. rsc.org In biological systems, the imidazole side chain of histidine is a pervasive ligand for metal cofactors in metalloenzymes. wikipedia.org

Role in Catalysis Research

The imidazole scaffold is integral to catalysis, both in biological systems and industrial processes. nbinno.com The amino acid histidine, containing an imidazole ring, is frequently found in the active sites of enzymes where it functions in acid-base catalysis. nih.gov The amphoteric nature of the imidazole ring, allowing it to act as both a proton donor and acceptor, is key to its catalytic activity. nih.gov

In synthetic chemistry, imidazole and its derivatives are used as catalysts in various organic reactions. nih.gov They can influence the reactivity and selectivity of chemical transformations through coordination with metal ions in catalytic systems. nbinno.com Researchers have designed supramolecular catalysts based on imidazole that mimic enzyme active sites, capable of accelerating complex reactions like oxidation/hydrolysis cascades. sciopen.com Furthermore, imidazole buffers are known to catalyze the hydrolysis and isomerization of RNA models. rsc.org This dual role as both a ligand and a catalyst makes the imidazole framework a valuable tool for developing more efficient and sustainable chemical processes. nbinno.com

Contribution to Advanced Materials Science

The unique properties of the imidazole ring have led to its incorporation into a wide range of advanced materials. nih.gov Imidazole-based polymers often exhibit high thermal stability and ionic conductivity, making them suitable for applications in demanding environments. numberanalytics.com Imidazolium salts, a class of ionic liquids, are valued for their low volatility, high thermal stability, and tunable properties. nih.gov

Imidazole-containing polymers have been developed for various biological and material science applications. researchgate.net These polymers can form hydrogels and are explored for their antimicrobial and biocompatible properties. researchgate.net Additionally, imidazole derivatives are used as functional materials in organic light-emitting devices (OLEDs) and as corrosion inhibitors, where they form protective layers on metal surfaces. nbinno.comnih.gov The versatility of imidazole chemistry allows for the design of functional polymers and materials with tailored properties for a plethora of applications. researchgate.net

Future Research Opportunities and Challenges in Imidazole Chemistry

The field of imidazole chemistry continues to evolve, driven by the demand for novel therapeutics, sustainable processes, and advanced materials. Future research is focused on overcoming existing challenges and leveraging new technologies.

Traditional methods for synthesizing imidazole derivatives often require harsh reaction conditions, long reaction times, and the use of hazardous solvents. nih.govasianpubs.org A significant area of current research is the development of "green" or sustainable synthetic methodologies. These approaches include microwave-assisted synthesis, which can accelerate reactions and increase yields, and sonochemistry (ultrasound irradiation), which enhances reaction rates and reduces the need for hazardous solvents. nih.govresearchgate.net The use of eco-friendly and reusable catalysts, such as nanoparticles and polymer-supported catalysts, is also a key focus in making imidazole synthesis more efficient and environmentally benign. nih.govbenthamscience.com

Table 2: Green Synthesis Approaches for Imidazole Derivatives
TechniqueAdvantagesReference
Microwave IrradiationAccelerated reaction rates, high yields, reduced reaction times researchgate.net
Ultrasonic IrradiationEnhanced reaction rates, improved yields, reduced use of hazardous solvents nih.gov
Solvent-Free ReactionsHigh efficiency, easy separation, mild conditions, reduced waste asianpubs.org
Green CatalystsReusability, reduced environmental impact benthamscience.com

The integration of computational chemistry and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These in silico methodologies are increasingly applied to the design of novel imidazole derivatives. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations help in understanding how these molecules interact with biological targets. scielo.br

Machine learning algorithms can analyze large datasets to identify structural features associated with desired properties, such as high potency or low toxicity. researchgate.net This allows for the de novo design and prediction of new imidazole-based compounds with optimized characteristics before they are synthesized in the lab. nih.govresearchgate.net This synergy between computational and experimental chemistry accelerates the development of new drugs and materials, making the design process more efficient and cost-effective. nih.govscielo.br

Q & A

Q. Example Reaction Conditions Table

StepReagents/ConditionsYield (%)Reference
Imidazole alkylation1-Benzyl-2-chloroimidazole, K₂CO₃, DMF65–75
Nitro reductionH₂/Pd-C, EtOH, RT>90

How can researchers optimize low yields in the benzylation step during synthesis?

Advanced
Low yields often stem from incomplete alkylation or competing side reactions (e.g., over-alkylation). Mitigation strategies:

  • Kinetic control : Use stoichiometric benzyl halide and monitor reaction progress via TLC.
  • Purification : Employ column chromatography with gradient elution (hexane/EtOAc) to isolate the product from unreacted starting materials.
  • Alternative reagents : Replace benzyl chloride with benzyl bromide for higher reactivity.
  • Computational modeling : DFT calculations can predict transition states to identify optimal leaving groups (e.g., Br vs. Cl) .

Data Contradiction Example : A study reported 75% yield using DMF/K₂CO₃, while another achieved 60% in THF. This discrepancy highlights solvent-dependent reactivity, necessitating empirical optimization .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic signals:
    • Aromatic protons (δ 6.8–7.5 ppm, multiplet).
    • Benzyl CH₂ (δ 5.3–5.5 ppm, singlet).
  • X-ray crystallography : SHELXL refinement (via WinGX suite) resolves bond lengths and angles, confirming the benzyl group's orientation .
  • Mass spectrometry : ESI-MS provides molecular ion [M+H]⁺ at m/z 265.3 (C₁₆H₁₆N₃⁺).

Advanced Tip : For ambiguous NOESY correlations, compare experimental data with computed spectra (Gaussian 16, B3LYP/6-31G**) to resolve conformational isomers .

How to address discrepancies between experimental and computational NMR chemical shifts?

Advanced
Discrepancies often arise from solvent effects, tautomerism, or dynamic motion. Methodological steps:

Re-optimize computational parameters : Include implicit solvent models (e.g., PCM for DMSO).

Check tautomeric equilibria : Imidazole NH tautomerism can shift proton signals; use variable-temperature NMR to detect exchange broadening.

Validate with solid-state NMR : Cross-validate with X-ray data to rule out solution-phase dynamics .

Example : A 0.3 ppm deviation in NH proton shifts was traced to incomplete solvent modeling in DFT. Adjusting the dielectric constant (ε = 46.7 for DMSO) resolved the mismatch .

What are the emerging applications of this compound in medicinal chemistry?

Q. Basic

  • Ligand design : The imidazole-aniline scaffold chelates transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or bioactive complexes .
  • Anticancer research : Analogous benzimidazole derivatives inhibit kinase pathways (e.g., EGFR), suggesting potential for structure-activity relationship (SAR) studies .

Advanced Application : In a 2023 study, derivatives showed selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) via intercalation with DNA, validated by fluorescence quenching assays .

What strategies improve the stability of derivatives under physiological conditions?

Q. Advanced

  • Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce imidazole ring oxidation.
  • Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life.
  • Prodrug approach : Mask the aniline NH₂ as a carbamate, which hydrolyzes in acidic tumor microenvironments.

Q. Advanced

  • High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve Rint.
  • Twinned refinement : Use SHELXL's TWIN/BASF commands for twinned crystals .
  • Disorder modeling : Split occupancy for flexible benzyl groups (e.g., 50:50 disorder over two orientations).

Case Study : A Cu(II) complex showed ambiguous ligand geometry due to pseudosymmetry. Applying restraints to bond distances (DFT-optimized) reduced the R₁ factor from 0.12 to 0.06 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.